Linezolid N-Oxide-D3
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Overview
Description
Linezolid N-Oxide-D3 is a derivative of Linezolid, an oxazolidinone antibiotic. This compound is primarily used as a pharmaceutical analytical impurity and is characterized by its molecular formula C16H20FN3O5 . Linezolid itself is known for its effectiveness against Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant Enterococcus faecium (VRE) .
Preparation Methods
The synthesis of Linezolid N-Oxide-D3 involves several steps. One method involves the reaction of 3-fluoro-4-morpholinyl aniline with R-epichlorohydrin, followed by carbonylation to form an oxazolidinone derivative . This derivative undergoes acetylation, hydrolysis, mesylation, and subsequent reactions to yield Linezolid . Another method involves a seven-step continuous flow synthesis without intermediate purification, which is highly efficient and yields Linezolid in 73% isolated yield .
Chemical Reactions Analysis
Linezolid N-Oxide-D3 undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include R-epichlorohydrin, sodium acetate, and hydrazine hydrate . The major products formed from these reactions include oxazolidinone derivatives and Linezolid itself .
Scientific Research Applications
Linezolid N-Oxide-D3 is used in various scientific research applications. It is employed in the quantitative analysis of Linezolid in human plasma using mass spectrometry . This compound is also used in pharmacokinetic studies to monitor the efficacy and toxicity of Linezolid . Additionally, it has applications in the development of new antibiotics and the study of bacterial resistance mechanisms .
Mechanism of Action
Linezolid N-Oxide-D3, like Linezolid, inhibits bacterial protein synthesis by binding to the 23S ribosomal RNA of the 50S subunit . This prevents the formation of the 70S initiation complex, which is essential for bacterial translation . The compound’s mechanism of action involves the inhibition of the initiation complex during protein synthesis, reducing the length of peptide chains and decreasing the rate of translation elongation .
Comparison with Similar Compounds
Linezolid N-Oxide-D3 is unique compared to other oxazolidinone antibiotics due to its specific molecular structure and isotopic labeling. Similar compounds include Tedizolid, which is another oxazolidinone antibiotic with a similar mechanism of action but is generally more effective and tolerable . Other related compounds include various oxazolidinone derivatives used in the treatment of Gram-positive bacterial infections .
Properties
Molecular Formula |
C16H20FN3O5 |
---|---|
Molecular Weight |
356.36 g/mol |
IUPAC Name |
2,2,2-trideuterio-N-[[(5S)-3-[3-fluoro-4-(4-oxidomorpholin-4-ium-4-yl)phenyl]-2-oxo-1,3-oxazolidin-5-yl]methyl]acetamide |
InChI |
InChI=1S/C16H20FN3O5/c1-11(21)18-9-13-10-19(16(22)25-13)12-2-3-15(14(17)8-12)20(23)4-6-24-7-5-20/h2-3,8,13H,4-7,9-10H2,1H3,(H,18,21)/t13-/m0/s1/i1D3 |
InChI Key |
CMFKNYFIQWSUNN-FUPFOCIHSA-N |
Isomeric SMILES |
[2H]C([2H])([2H])C(=O)NC[C@H]1CN(C(=O)O1)C2=CC(=C(C=C2)[N+]3(CCOCC3)[O-])F |
Canonical SMILES |
CC(=O)NCC1CN(C(=O)O1)C2=CC(=C(C=C2)[N+]3(CCOCC3)[O-])F |
Origin of Product |
United States |
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